![molecular formula C27H26O2 B14245752 4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) CAS No. 207409-14-1](/img/structure/B14245752.png)
4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) is a chemical compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a methylene bridge, with a naphthalene ring attached to the methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with naphthaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group of naphthaldehyde reacts with the phenolic hydroxyl groups of 2,6-dimethylphenol to form the methylene bridge .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides with good solubility and optical transparency.
Materials Science: The compound is utilized in the development of advanced materials with high thermal stability and mechanical strength.
Biological Studies: It serves as a model compound for studying the interactions of phenolic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the naphthalene ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but with different substituents.
Tetramethylbisphenol A: Similar to bisphenol A but with additional methyl groups.
Uniqueness
4,4’-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
207409-14-1 |
|---|---|
Fórmula molecular |
C27H26O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)-naphthalen-1-ylmethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C27H26O2/c1-16-12-21(13-17(2)26(16)28)25(22-14-18(3)27(29)19(4)15-22)24-11-7-9-20-8-5-6-10-23(20)24/h5-15,25,28-29H,1-4H3 |
Clave InChI |
CQXUMBVQMJLHCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=CC3=CC=CC=C32)C4=CC(=C(C(=C4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)

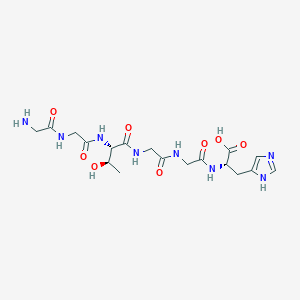
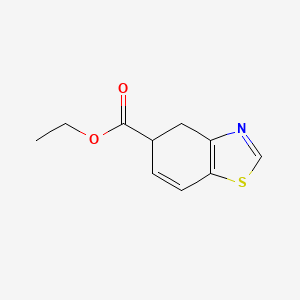
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
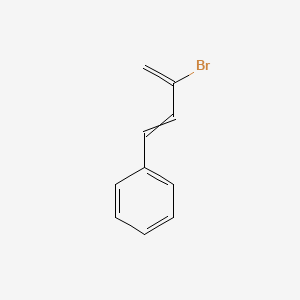
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
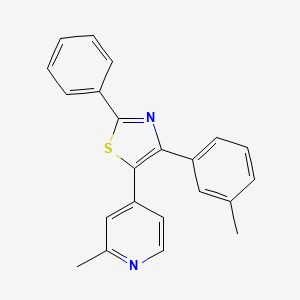
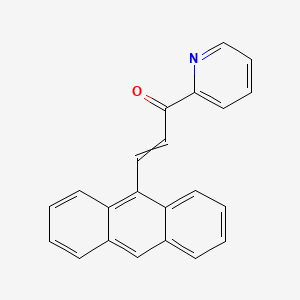

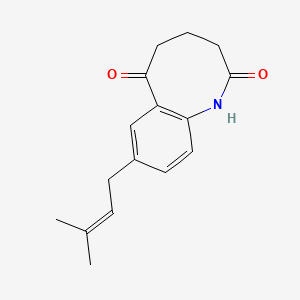
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
